R 80123

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de R 80123 implique plusieurs étapes, commençant par la préparation de la liqueur mère. Par exemple, 2 mg du composé peuvent être dissous dans 50 μL de diméthylsulfoxyde (DMSO) pour créer une liqueur mère avec une concentration de 40 mg/mL . Le composé est ensuite traité et purifié davantage pour atteindre la pureté et la concentration souhaitées.

Analyse Des Réactions Chimiques

R 80123 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, en présence d'un agent oxydant, this compound peut former des dérivés oxydés .

Applications De Recherche Scientifique

En chimie, il est utilisé comme inhibiteur sélectif de la phosphodiestérase de type III, ce qui le rend précieux pour étudier le rôle de l'enzyme dans diverses voies biochimiques . En biologie et en médecine, R 80123 a été étudié pour ses propriétés cardiotoniques, en particulier dans le traitement de l'insuffisance cardiaque. Il a montré des résultats prometteurs dans l'amélioration du débit cardiaque et la réduction de la résistance vasculaire systémique .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la phosphodiestérase de type III, une enzyme qui décompose l'adénosine monophosphate cyclique (AMPc). En inhibant cette enzyme, this compound augmente les niveaux d'AMPc dans les cellules cardiaques, ce qui conduit à une contractilité accrue et à une amélioration de la fonction cardiaque. Les cibles moléculaires de this compound comprennent l'enzyme phosphodiestérase de type III et la voie de signalisation de l'AMPc .

Mécanisme D'action

R 80123 exerts its effects by selectively inhibiting phosphodiesterase type III, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP in cardiac cells, leading to enhanced contractility and improved cardiac function. The molecular targets of this compound include the phosphodiesterase type III enzyme and the cAMP signaling pathway .

Comparaison Avec Des Composés Similaires

R 80123 est similaire à d'autres inhibiteurs de la phosphodiestérase, tels que l'énoximone et la milrinone. Il est unique en raison de sa grande sélectivité pour la phosphodiestérase de type III et de ses puissants effets cardiotoniques. D'autres composés similaires comprennent R 80122 (l'isomère E de R 79595) et R 79595 lui-même. Comparé à ces composés, this compound s'est révélé moins puissant mais toujours efficace pour améliorer la fonction cardiaque .

Références

Propriétés

IUPAC Name |

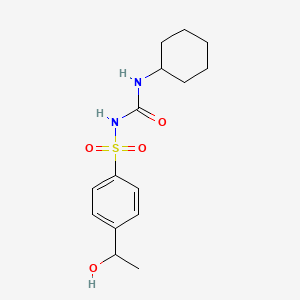

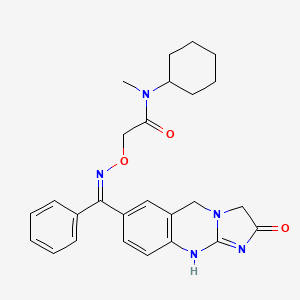

N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDUUXNHZLBGHQ-GNVQSUKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCCCC1)C(=O)CO/N=C(/C2=CC=CC=C2)\C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133718-30-6 | |

| Record name | R 80123 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)